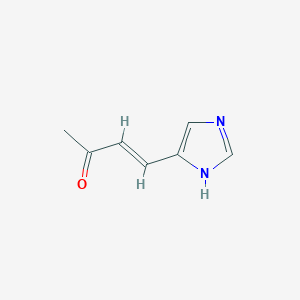
4-(1H-imidazol-5-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-5-yl)but-3-en-2-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar oxidative condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(1H-imidazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercuric (II) acetate for oxidation and polyethylene glycol (PEG-400) as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mercuric (II) acetate can yield benzofuran derivatives .
Applications De Recherche Scientifique
4-(1H-imidazol-5-yl)but-3-en-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound is also used in the development of new drugs and therapeutic agents due to its broad range of biological activities .
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-5-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
4-(1H-imidazol-5-yl)but-3-en-2-one can be compared with other imidazole derivatives such as 4-chloro-1H-imidazol-5-yl and 1- (1- (1H-imidazol-1-yl)phenyl)methanone . While these compounds share a similar imidazole core, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct reactivity and applications in scientific research.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
Clé InChI |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CN=CN1 |
SMILES canonique |
CC(=O)C=CC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
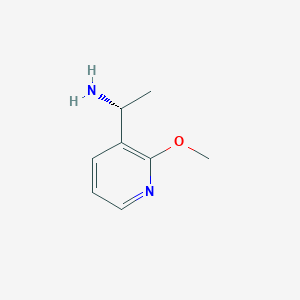
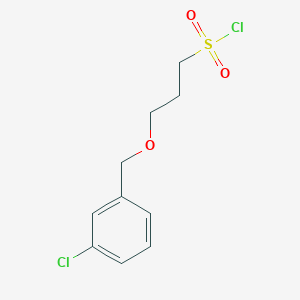
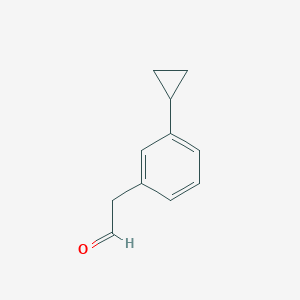




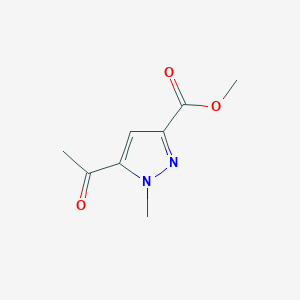
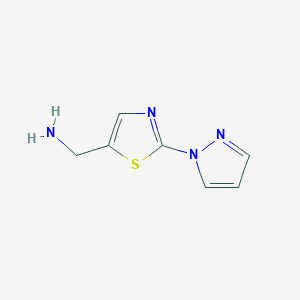

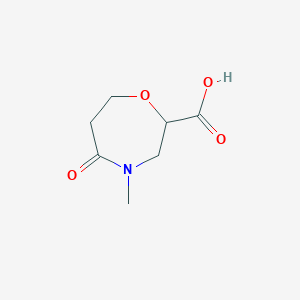
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
